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Compound of Interest

Compound Name: 2-Amino-2-ethylbutanoic acid

Cat. No.: B112368 Get Quote

An In-Depth Guide to the Synthesis of 2-Amino-2-ethylbutanoic Acid for Advanced Research

Applications

Authored by a Senior Application Scientist
Introduction: The Significance of α,α-Disubstituted
Amino Acids
In the landscape of modern drug discovery and peptide science, non-proteinogenic amino

acids have emerged as critical building blocks for creating novel therapeutics with enhanced

properties. Among these, α,α-disubstituted amino acids (α,α-AAs) are of particular interest. 2-
Amino-2-ethylbutanoic acid, also known as 2,2-diethylglycine, is a structurally simple yet

potent example of this class. Its unique gem-diethyl substitution at the α-carbon introduces

significant steric hindrance, which can enforce specific backbone conformations (e.g., helical or

β-turn structures) in peptides, leading to increased metabolic stability and receptor selectivity.

[1][2] This guide provides detailed, field-proven protocols for the synthesis of 2-Amino-2-
ethylbutanoic acid, intended for researchers, medicinal chemists, and drug development

professionals. We will explore the causality behind experimental choices and provide self-

validating protocols to ensure scientific integrity.

Physicochemical Properties
A clear understanding of the target compound's properties is fundamental for its synthesis and

purification.
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Property Value Source(s)

IUPAC Name 2-amino-2-ethylbutanoic acid [3]

Synonyms
2,2-diethylglycine, 2-amino-2-

ethylbutyric acid
[4]

CAS Number 2566-29-2 [5][6]

Molecular Formula C₆H₁₃NO₂ [3][6]

Molecular Weight 131.17 g/mol [3][6]

Appearance White prismatic crystals [6]

Melting Point 309 °C (in a sealed tube) [6]

Solubility

Soluble in water, slightly

soluble in alcohol, insoluble in

ether

[6]

Part 1: Classical Synthesis via the Strecker Reaction
The Strecker synthesis is a robust and time-honored method for producing α-amino acids from

aldehydes or ketones.[7][8] For an α,α-disubstituted amino acid like 2-Amino-2-ethylbutanoic
acid, the corresponding ketone, 3-pentanone (diethyl ketone), serves as the starting material.

The synthesis proceeds through a three-component reaction to form an α-aminonitrile, which is

subsequently hydrolyzed to the target amino acid.[8][9]

Reaction Principle and Mechanism
The reaction is typically performed in a one-pot fashion. Ammonia reacts with 3-pentanone to

form an imine intermediate. A cyanide source, such as potassium cyanide (KCN) or sodium

cyanide (NaCN), then attacks the electrophilic imine carbon to form the stable α-aminonitrile.

[10][11] The final, and often rate-limiting, step is the vigorous acid-catalyzed hydrolysis of the

nitrile group to a carboxylic acid.[7]

3-Pentanone + NH₃ Imine Intermediate Condensation (-H₂O) 2-Amino-2-ethylbutanenitrile + CN⁻ (Nucleophilic Attack) 2-Amino-2-ethylbutanoic Acid Acid Hydrolysis (H₃O⁺, Δ)
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Caption: Strecker synthesis workflow for 2-Amino-2-ethylbutanoic acid.

Detailed Experimental Protocol
Warning: This protocol involves the use of highly toxic cyanide salts. All steps involving

cyanides must be performed in a well-ventilated fume hood by trained personnel. An

emergency cyanide antidote kit should be readily available.

Materials & Reagents

Reagent
Molar Mass ( g/mol
)

Quantity Moles

3-Pentanone 86.13 43.1 g (53 mL) 0.50

Ammonium Chloride

(NH₄Cl)
53.49 29.4 g 0.55

Sodium Cyanide

(NaCN)
49.01 27.0 g 0.55

Aqueous Ammonia

(28-30%)
- 100 mL -

Methanol - 150 mL -

Concentrated HCl

(~37%)
- ~200 mL -

Step-by-Step Procedure:

Formation of the α-Aminonitrile:

To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping

funnel, and a thermometer, add ammonium chloride (29.4 g) and 100 mL of aqueous

ammonia.

Cool the flask in an ice-water bath to 10-15 °C.
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In a separate beaker, dissolve sodium cyanide (27.0 g) in 50 mL of water. (EXTREME

CAUTION: TOXIC).

Slowly add the sodium cyanide solution to the stirred ammonia solution over 20 minutes,

ensuring the temperature does not exceed 20 °C.

Add 3-pentanone (43.1 g) to the dropping funnel and add it dropwise to the reaction

mixture over 1 hour, maintaining the temperature between 20-30 °C.

After the addition is complete, remove the ice bath and allow the mixture to stir at room

temperature for 6-8 hours. A solid precipitate of the aminonitrile may form.

The reaction progress can be monitored by TLC (Thin Layer Chromatography). The

aminonitrile product is typically extracted into an organic solvent like diethyl ether for this

purpose.

Hydrolysis to the Amino Acid:

Transfer the entire reaction mixture (including any precipitate) to a 2 L round-bottom flask.

In a fume hood, slowly and carefully add 200 mL of concentrated hydrochloric acid.

(CAUTION: Exothermic reaction and release of HCN gas is possible). The addition should

be done in an ice bath.

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C)

using a heating mantle.

Maintain reflux for 12-24 hours. The hydrolysis of the nitrile is complete when the evolution

of ammonia ceases (can be checked with moist pH paper at the top of the condenser).

Cool the reaction mixture to room temperature and then further in an ice bath.

Isolation and Purification:

Concentrate the solution under reduced pressure to remove excess HCl and water,

yielding a solid residue (a mixture of the amino acid hydrochloride and NaCl).
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Redissolve the residue in a minimum amount of hot water and adjust the pH to the

isoelectric point of the amino acid (approx. pH 6) by the slow addition of a base like

aqueous ammonia or pyridine.

The crude 2-Amino-2-ethylbutanoic acid will precipitate out of the solution.

Cool the mixture in an ice bath for 1-2 hours to maximize precipitation.

Collect the white crystalline solid by vacuum filtration and wash it with cold ethanol and

then diethyl ether.

For higher purity, the product can be recrystallized from a water/ethanol mixture. Dry the

final product under vacuum.

Part 2: Synthesis via the Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is another powerful multicomponent reaction for synthesizing α,α-

disubstituted amino acids.[12][13] It involves the reaction of a ketone with potassium cyanide

and ammonium carbonate to produce a 5,5-disubstituted hydantoin intermediate.[14] This

hydantoin is then hydrolyzed under harsh basic or acidic conditions to yield the desired amino

acid.[15][16]

Reaction Principle and Mechanism
This two-stage process offers an alternative to the Strecker synthesis. The first stage involves

the formation of 5,5-diethylhydantoin from 3-pentanone. The mechanism is complex but is

thought to proceed via the formation of a cyanohydrin, which reacts with ammonia and carbon

dioxide (from ammonium carbonate decomposition) to cyclize into the hydantoin ring.[12][13]

The second stage is the ring-opening hydrolysis of the stable hydantoin.

3-Pentanone 5,5-Diethylhydantoin KCN, (NH₄)₂CO₃, EtOH/H₂O, Δ Hydrolysis NaOH or HCl, Δ 2-Amino-2-ethylbutanoic Acid Neutralization (pH ≈ 6) 

Click to download full resolution via product page

Caption: Bucherer-Bergs reaction workflow.
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Detailed Experimental Protocol
Warning: This protocol uses highly toxic cyanide salts. All safety precautions mentioned for the

Strecker synthesis must be strictly followed.

Materials & Reagents (Stage 1: Hydantoin Synthesis)

Reagent
Molar Mass ( g/mol
)

Quantity Moles

3-Pentanone 86.13 43.1 g (53 mL) 0.50

Potassium Cyanide

(KCN)
65.12 35.8 g 0.55

Ammonium Carbonate 96.09 105.7 g 1.10

Ethanol (95%) - 250 mL -

Water - 250 mL -

Step-by-Step Procedure (Stage 1):

In a 1 L flask or a pressure vessel, combine potassium cyanide (35.8 g) and ammonium

carbonate (105.7 g) with a mixture of 250 mL of ethanol and 250 mL of water.

Add 3-pentanone (43.1 g) to the mixture.

Seal the vessel and heat it in an oil bath to 80-90 °C with vigorous stirring for 12-18 hours.

Cool the reaction mixture to room temperature. The 5,5-diethylhydantoin product often

crystallizes out.

Collect the solid product by vacuum filtration and wash with cold water. The crude hydantoin

can be purified by recrystallization from hot water or ethanol if necessary before proceeding

to the next step.

Step-by-Step Procedure (Stage 2: Hydrolysis):

Place the crude 5,5-diethylhydantoin (from Stage 1) into a 1 L round-bottom flask.
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Add a solution of sodium hydroxide (e.g., 100 g NaOH in 400 mL water).

Heat the mixture to reflux for 24-48 hours. The hydrolysis can be monitored by the cessation

of ammonia evolution.

After cooling, carefully acidify the reaction mixture with concentrated HCl until it is strongly

acidic (pH < 1).

Follow steps 3-5 of the "Isolation and Purification" section from the Strecker protocol to

isolate and purify the final 2-Amino-2-ethylbutanoic acid product.

Part 3: Advanced Methodologies - Asymmetric
Synthesis
The classical methods described above produce a racemic mixture (an equal mixture of D and

L enantiomers). For pharmaceutical applications, a single enantiomer is often required.[17]

Asymmetric synthesis provides a direct route to enantiomerically enriched α,α-AAs.

Strategies for Enantioselective Synthesis:

Resolution of Racemates: The racemic amino acid can be reacted with a chiral resolving

agent (e.g., L-tartaric acid or a chiral amine) to form diastereomeric salts.[7] These salts

have different solubilities and can be separated by fractional crystallization. Subsequent

removal of the resolving agent yields the pure enantiomers.

Chiral Auxiliary-Based Synthesis: A more elegant approach involves using a chiral auxiliary.

For instance, a chiral glycine equivalent can be complexed with a metal like Ni(II), followed

by diastereoselective alkylation.[18][19] The ethyl groups can be introduced sequentially

using ethyl iodide. After alkylation, the chiral auxiliary is cleaved and recovered, releasing the

enantiomerically enriched amino acid. This method offers excellent stereocontrol but requires

more complex, multi-step procedures.[18]

Purification and Final Product Characterization
Regardless of the synthetic route, the final product must be rigorously characterized to confirm

its identity and purity.
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Purification: Recrystallization from a water/ethanol mixture is the most common method for

purifying the final amino acid. The principle is based on the differential solubility of the amino

acid and impurities at different temperatures.

Characterization:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm

the chemical structure. For 2-Amino-2-ethylbutanoic acid, the ¹H NMR should show

characteristic signals for the two equivalent ethyl groups (a triplet and a quartet) and the

amine protons.

Mass Spectrometry (MS): Provides the exact molecular weight of the compound,

confirming the molecular formula.[3]

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the amine (N-H

stretch), carboxylic acid (O-H and C=O stretch), and alkyl groups (C-H stretch).

Melting Point Analysis: A sharp melting point close to the literature value (309 °C) indicates

high purity.[6]

Conclusion
The synthesis of 2-Amino-2-ethylbutanoic acid can be reliably achieved through well-

established methods like the Strecker and Bucherer-Bergs reactions. While these routes yield

racemic products, they are robust and scalable. For applications in drug development where

stereochemistry is critical, advanced asymmetric strategies or classical resolution are

necessary. The choice of method depends on the required scale, purity, enantiomeric

requirements, and available resources. The protocols and insights provided in this guide serve

as a comprehensive resource for researchers aiming to incorporate this valuable building block

into their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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